5-Benzylthiopentyl chloride

Description

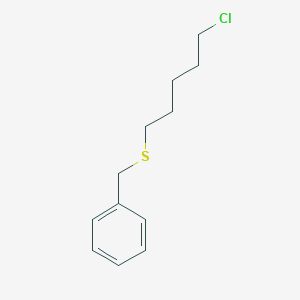

5-Benzylthiopentyl chloride is an organosulfur compound characterized by a pentyl chain substituted with a benzylthio group (-S-CH₂C₆H₅) and a terminal chloride. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions or as a building block for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C12H17ClS |

|---|---|

Molecular Weight |

228.78 g/mol |

IUPAC Name |

5-chloropentylsulfanylmethylbenzene |

InChI |

InChI=1S/C12H17ClS/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |

InChI Key |

MYZQWJFGWWFKNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CSCCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights compounds with chloride substituents or aromatic functionalities, which serve as indirect comparators:

Table 1: Key Compounds for Comparison

Key Differences:

Reactivity: 5-Benzylthiopentyl chloride: Likely undergoes SN2 reactions due to its alkyl chloride moiety. 2-Chloro-5-(trifluoromethoxy)benzoyl chloride: Reacts via nucleophilic acyl substitution (e.g., forming amides or esters) due to its acyl chloride group . Anthocyanin chlorides: Non-reactive chloride counterions stabilize the flavylium cation; reactivity centers on glycosidic bonds or hydroxyl groups .

Applications :

- This compound : Presumed utility in alkylation reactions (e.g., synthesizing thioether-linked polymers or drug candidates).

- Acyl chloride () : Used in synthesizing herbicides or anti-inflammatory agents.

- Anthocyanins () : Primarily natural colorants and antioxidants in food/cosmetics.

Stability :

- Alkyl chlorides (e.g., this compound) are less moisture-sensitive than acyl chlorides (), which hydrolyze readily. Anthocyanins degrade under high pH or heat .

Q & A

Q. What are the recommended methods for synthesizing 5-Benzylthiopentyl chloride in a laboratory setting?

- Methodological Answer : The synthesis can be adapted from analogous acyl chloride preparations. For example:

- Thionyl Chloride Method : React the corresponding carboxylic acid (e.g., 5-benzylthiopentanoic acid) with thionyl chloride (SOCl₂) under reflux conditions. Monitor completion via FTIR for the disappearance of the -COOH peak (~1700 cm⁻¹) .

- Phosphorus Pentachloride Method : Use PCl₅ in anhydrous conditions, followed by distillation to isolate the product. Ensure strict moisture control to avoid hydrolysis .

- Friedel-Crafts Acylation : If synthesizing from aromatic precursors, use AlCl₃ as a catalyst. Optimize reaction temperature (typically 40–60°C) to balance yield and side reactions .

Table 1 : Comparison of Synthesis Methods

| Method | Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| Thionyl Chloride | SOCl₂, reflux | 70–85 | Moisture sensitivity |

| PCl₅ | Anhydrous conditions | 60–75 | Byproduct (POCl₃) handling |

| Friedel-Crafts | AlCl₃, ClCOCl | 50–65 | Competing alkylation reactions |

Q. How should this compound be safely handled and stored to ensure stability?

- Methodological Answer :

- Handling : Use chemical fume hoods with local exhaust ventilation. Wear nitrile gloves (tested against chlorides), safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄) to prevent violent reactions .

- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Monitor for hydrolysis by periodic NMR analysis (e.g., δ 3.5–4.0 ppm for benzyl protons) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the C-Cl stretch (~750 cm⁻¹) and absence of -OH bands .

- NMR : Use ¹H NMR (δ 4.5–5.0 ppm for benzyl-CH₂) and ¹³C NMR (δ 40–45 ppm for thiopentyl carbons) .

- GC-MS : Monitor purity (>95%) and detect volatile byproducts (e.g., HCl, SO₂) .

Q. What are the common reactivity profiles of this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Acyl Substitution : React with amines (e.g., ethylamine) to form amides. Use Schotten-Baumann conditions (aqueous NaOH) to minimize hydrolysis .

- Hydrolysis : Control water exposure to avoid conversion to 5-benzylthiopentanoic acid. Use buffered solutions (pH 7–8) for controlled reactivity .

Advanced Research Questions

Q. How does this compound degrade under varying environmental conditions, and how can this be mitigated?

- Methodological Answer :

- Thermal Degradation : Conduct TGA-DSC to identify decomposition temperatures (>150°C). Store below 25°C to prevent thermal breakdown .

- Photodegradation : Use UV-Vis spectroscopy to track absorbance changes (λ 250–300 nm). Store in amber vials to block UV light .

- Hydrolytic Stability : Perform accelerated aging studies (40°C/75% RH) with HPLC monitoring. Add molecular sieves to storage containers to absorb moisture .

Q. What mechanistic insights explain unexpected byproducts in Friedel-Crafts reactions involving this compound?

- Methodological Answer :

- Competing Pathways : Use DFT calculations to model electrophilic acylation vs. alkylation. Optimize AlCl₃ stoichiometry (1.2–1.5 equiv) to favor acylation .

- Byproduct Identification : Employ LC-QTOF-MS to detect dimeric or polyaromatic species. Adjust solvent polarity (e.g., nitrobenzene vs. DCM) to suppress oligomerization .

Q. How can researchers resolve contradictions in reported reaction yields for this compound syntheses?

- Methodological Answer :

- Design of Experiments (DOE) : Vary parameters (temperature, reagent ratios, solvent) systematically. Use ANOVA to identify significant factors (e.g., SOCl₂ purity >99% improves yield by 15%) .

- Control Experiments : Test moisture levels via Karl Fischer titration. Even trace H₂O (>0.1%) can reduce yields by hydrolyzing the product .

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield reactive sites during acylation. Confirm deprotection efficiency via TLC .

- Catalytic Systems : Screen Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance selectivity. Use in situ IR to monitor intermediate formation .

Q. What are the degradation pathways of this compound in aqueous systems, and how can they be modeled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.